1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea
CAS No.: 1235618-66-2
Cat. No.: VC4740928
Molecular Formula: C16H23N3O3S
Molecular Weight: 337.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235618-66-2 |
|---|---|
| Molecular Formula | C16H23N3O3S |
| Molecular Weight | 337.44 |
| IUPAC Name | 1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylurea |
| Standard InChI | InChI=1S/C16H23N3O3S/c20-16(18-14-4-2-1-3-5-14)17-12-13-8-10-19(11-9-13)23(21,22)15-6-7-15/h1-5,13,15H,6-12H2,(H2,17,18,20) |
| Standard InChI Key | RQQMSCGWBUJSJU-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3 |
Introduction
The compound 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a cyclopropylsulfonyl group, a piperidine ring, and a phenylurea moiety, which may contribute to its therapeutic potential.
Structural Features and Synthesis
Compounds with similar structures, such as 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea (TAK-659), are known for their complex molecular arrangements. These compounds typically involve several key steps in their synthesis, often utilizing continuous flow reactors for industrial production to enhance yield and purity while considering cost-effectiveness and environmental impact.
Synthesis Overview
The synthesis of such compounds often involves:
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Starting Materials: Piperidine derivatives and sulfonyl chlorides are common starting materials.
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Reaction Conditions: The reaction may involve the use of bases like potassium carbonate to facilitate the coupling reactions.
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Purification: Techniques such as chromatography are used to purify the final product.
Potential Biological Activities
Compounds with cyclopropylsulfonyl and piperidine moieties have shown potential in various therapeutic areas, including oncology. For example, 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea targets Bruton's tyrosine kinase (BTK), which is crucial for B-cell signaling pathways and is associated with B-cell malignancies.
Potential Applications
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Oncology: Compounds targeting BTK are used in treating B-cell cancers.
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Inflammation: Sulfonyl-containing compounds may exhibit anti-inflammatory properties.
Research Findings and Data
While specific data on 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea is not available, compounds with similar structures have shown promising results in biological assays. For instance, N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is noted for its potential in medicinal chemistry due to its unique structure.
Example Data Table
| Compound | Target | Biological Activity |
|---|---|---|
| TAK-659 | BTK | Inhibits B-cell signaling pathways |
| N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide | Various | Potential therapeutic applications |
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